molecular formula C13H13ClN2O2S B3043809 2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine CAS No. 927989-99-9

2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine

Cat. No.: B3043809
CAS No.: 927989-99-9
M. Wt: 296.77 g/mol
InChI Key: JDPGWQKNSSUSPL-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a sulphonyl group attached to a 4-chlorophenyl ring and a pyridin-3-yl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-pyridylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine involves its interaction with specific molecular targets. The sulphonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The pyridin-3-yl group can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)ethylamine: Lacks the sulphonyl group, making it less reactive in certain chemical reactions.

    2-(Pyridin-3-yl)ethylamine: Lacks the 4-chlorophenyl group, affecting its overall chemical properties and reactivity.

    4-Chlorobenzenesulfonamide: Contains a sulphonyl group but lacks the pyridin-3-yl group, leading to different biological activities.

Uniqueness

2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine is unique due to the presence of both the sulphonyl and pyridin-3-yl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-2-pyridin-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c14-11-3-5-12(6-4-11)19(17,18)13(8-15)10-2-1-7-16-9-10/h1-7,9,13H,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPGWQKNSSUSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine
Reactant of Route 2
2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine
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2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine
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2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine
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2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine
Reactant of Route 6
Reactant of Route 6
2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine

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